molecular formula C8H13NO2 B070881 4-(3-Methylisoxazol-5-yl)-butan-1-ol CAS No. 192717-43-4

4-(3-Methylisoxazol-5-yl)-butan-1-ol

Cat. No. B070881
M. Wt: 155.19 g/mol
InChI Key: KBSAGQIACMZRTA-UHFFFAOYSA-N
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Patent
US05849764

Procedure details

To a solution of 5-[4-(tert-butyldirnethylsilanyloxy)butyl]-3-methylisoxazole (350 mg in 5 mL dry tetrahydrofuran) at 0° C. was added 1.62 mL of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran and the mixture stirred while warming to room temperature. After 16 hours, the mixture was concentrated in vacuo and the residue purified by flash chromatography on silica gel (ethyl acetate:hexane, 1:3, then 1:1) to give the title compound (147 mg).
Name
5-[4-(tert-butyldirnethylsilanyloxy)butyl]-3-methylisoxazole
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[O:17][N:16]=[C:15]([CH3:18])[CH:14]=1)(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:18][C:15]1[CH:14]=[C:13]([CH2:12][CH2:11][CH2:10][CH2:9][OH:8])[O:17][N:16]=1 |f:1.2|

Inputs

Step One
Name
5-[4-(tert-butyldirnethylsilanyloxy)butyl]-3-methylisoxazole
Quantity
5 mL
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCC1=CC(=NO1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=NOC(=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.